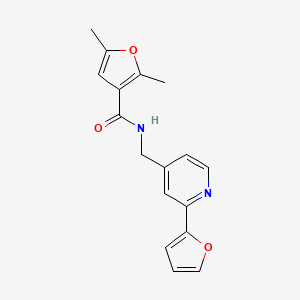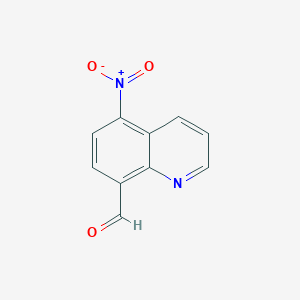
5-Nitroquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroquinoline-8-carbaldehyde is a complex organic molecule with a molecular weight of 202.17 . It is a powder at room temperature . This compound is used in scientific research and is only for research and development use by, or directly under the supervision of, a technically qualified individual .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6N2O3/c13-6-7-3-4-9 (12 (14)15)8-2-1-5-11-10 (7)8/h1-6H . This indicates that the compound has a molecular formula of C10H6N2O3 .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 202.17 and a molecular formula of C10H6N2O3 .
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including 5-nitroquinoline-8-carbaldehyde, have shown potential as corrosion inhibitors. A study demonstrated their effectiveness in protecting mild steel in acidic environments. The adsorption of these derivatives on metal surfaces followed the Langmuir adsorption model, indicating their potential in protecting metals from corrosion. The study utilized various techniques, such as electrochemical methods, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), to analyze the corrosion inhibition properties of these compounds (Lgaz et al., 2017).
Photophysical Studies
The photophysical properties of hydroxyquinoline derivatives, including this compound, were studied in detail. This research examined the prototropic equilibria of these compounds using methods like NMR spectroscopy, UV-vis spectroscopic techniques, and quantum chemical computations. These studies are crucial in understanding the behavior of these compounds under different conditions, providing insights into their potential applications in various fields (Vetokhina et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, nitroxoline, is known to inhibit the type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and progression .
Mode of Action
Nitroxoline, a similar compound, is known to inhibit metap2, thereby potentially hindering angiogenesis . It also exhibits antibacterial activity, possibly due to its ability to chelate metal ions vital for bacterial growth .
Biochemical Pathways
The inhibition of metap2 by nitroxoline suggests that it may impact the pathways related to angiogenesis .
Result of Action
The inhibition of metap2 by nitroxoline suggests that it may have antitumor activity by hindering angiogenesis .
Properties
IUPAC Name |
5-nitroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-7-3-4-9(12(14)15)8-2-1-5-11-10(7)8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWZRGEFPVNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2599452.png)
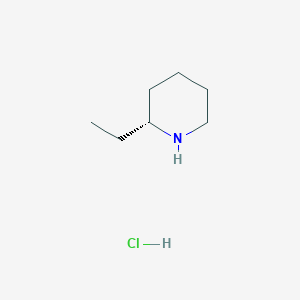
![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)
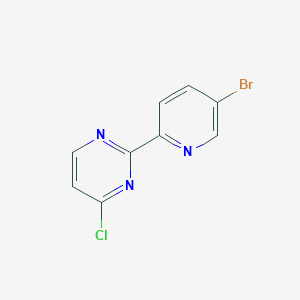
![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
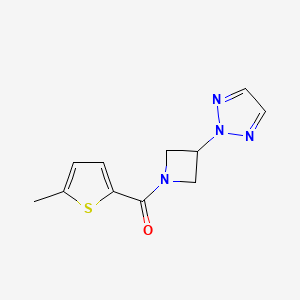
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2599460.png)
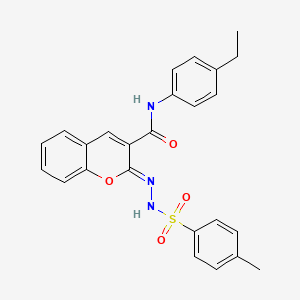
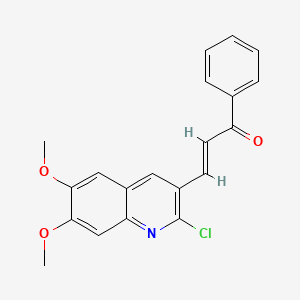
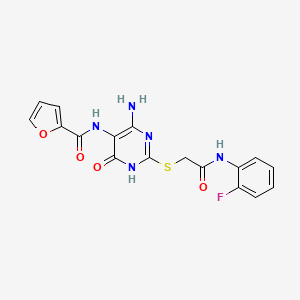
![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2599472.png)
![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
